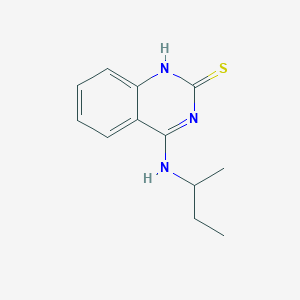
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as DB844, is a sulfonamide compound that has been extensively researched for its potential therapeutic applications. DB844 has been shown to exhibit potent activity against a wide range of protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, the causative agent of visceral leishmaniasis.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Fluorinated molecules have garnered significant interest in medicinal chemistry. Fo24, with its distinct fluorine substitution pattern, could serve as a valuable scaffold for designing novel drugs. Researchers may explore its potential as a lead compound for developing pharmaceutical agents targeting specific diseases or biological pathways .
Crystallography and Structural Studies
Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. The compound’s unique arrangement of aromatic rings and intramolecular contacts provides valuable insights into molecular stacking, hydrogen bonding, and overall stability. Researchers can use Fo24 as a model system for crystallographic studies .
Fluorine Chemistry
Fo24’s trifluorinated benzamide structure sets it apart from more common difluorinated and tetrafluorinated analogues. Investigating the effects of fluorine substitution on molecular properties (such as reactivity, lipophilicity, and bioavailability) can enhance our understanding of fluorine chemistry .
Materials Science
Fluorinated compounds often exhibit unique properties, such as altered solubility, thermal stability, and electronic behavior. Researchers may explore Fo24’s potential in materials science applications, including organic semiconductors, liquid crystals, or functional coatings .
Computational Chemistry
Fo24 can serve as a challenging test case for computational methods. Researchers can study its electronic structure, vibrational modes, and energetics using quantum mechanical calculations. Such investigations contribute to the development of accurate computational tools for predicting molecular properties .
Chemical Education
Fo24’s synthesis and crystallographic analysis provide excellent material for educational purposes. It exemplifies concepts related to organic synthesis, crystallography, and molecular geometry. Educators can use Fo24 as a case study to engage students in discussions about chemical bonding and structure .
Mécanisme D'action
Target of Action
The primary target of N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is a contact, selective herbicide used to specifically control some broad-leaved weeds . The mode of action of this compound is a bleaching action , due to the inhibition of carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .
Biochemical Pathways
The compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, pain, and cancer growth. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins that cause inflammation and pain. It also inhibits certain signaling pathways, such as NF-κB and STAT3, that are involved in cancer growth and inflammation.
Pharmacokinetics
It is known that the compound has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions .
Result of Action
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It also reduces the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Action Environment
The action, efficacy, and stability of N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can be influenced by various environmental factors. For instance, its persistence in soil and aquatic systems can be affected by local conditions such as temperature, pH, and the presence of other chemicals
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c16-10-2-4-13(12(17)8-10)18-23(19,20)11-3-5-14-15(9-11)22-7-1-6-21-14/h2-5,8-9,18H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAPLAMXIDOZPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2356269.png)
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2356272.png)
![Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2356274.png)
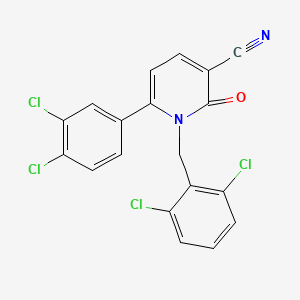
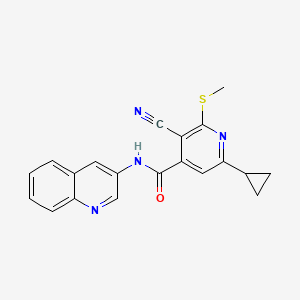
![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)
![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2356281.png)
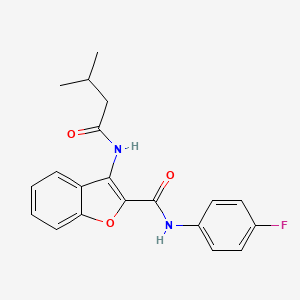
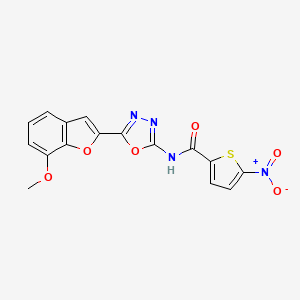
![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)
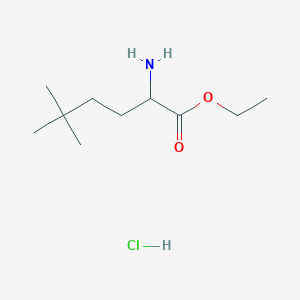
![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)
